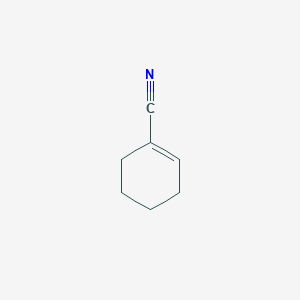![molecular formula C9H15N5O3 B159529 (7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one CAS No. 136459-42-2](/img/structure/B159529.png)
(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-1H-pteridin-4-one is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is commonly referred to as BH4, which is a cofactor for several enzymes involved in the biosynthesis of neurotransmitters, nitric oxide, and other important molecules in the body. The purpose of
作用機序
BH4 acts as a cofactor for several enzymes by donating electrons to the active site of the enzyme, which is necessary for the catalytic activity of the enzyme. In the case of phenylalanine hydroxylase, BH4 is required for the conversion of phenylalanine to tyrosine, which is a precursor for the biosynthesis of dopamine, norepinephrine, and epinephrine. In the case of nitric oxide synthase, BH4 is required for the biosynthesis of nitric oxide, which plays an important role in vascular function and immune response.
Biochemical and Physiological Effects:
BH4 has been shown to have several biochemical and physiological effects, including the regulation of neurotransmitter biosynthesis, vascular function, and immune response. BH4 deficiency has been associated with several neurological disorders, such as phenylketonuria, Parkinson's disease, and schizophrenia. BH4 supplementation has been shown to improve vascular function in patients with cardiovascular disease and reduce inflammation in patients with sepsis.
実験室実験の利点と制限
BH4 has several advantages for lab experiments, including its stability and solubility in water. However, BH4 is also sensitive to oxidation and requires careful storage and handling to maintain its activity. In addition, BH4 is expensive and may not be readily available in some labs.
将来の方向性
For research on BH4 include the development of new synthesis methods to improve yield and reduce cost, the identification of new enzymes that require BH4 as a cofactor, and the investigation of the role of BH4 in other physiological processes, such as immune response and cancer biology. Furthermore, the development of BH4 analogs may provide new therapeutic options for the treatment of neurological disorders and cardiovascular disease.
合成法
The synthesis of BH4 involves several steps, including the condensation of 2-amino-3-hydroxy-4,5-diphosphonopentanoic acid with 2,3,4,5-tetrahydroxypyridine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is isolated by column chromatography and characterized by various spectroscopic techniques.
科学的研究の応用
BH4 has been extensively studied for its role as a cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and nitric oxide synthase. These enzymes are involved in the biosynthesis of neurotransmitters, such as dopamine, norepinephrine, and serotonin, as well as nitric oxide, which plays an important role in vascular function and immune response.
特性
CAS番号 |
136459-42-2 |
|---|---|
分子式 |
C9H15N5O3 |
分子量 |
241.25 g/mol |
IUPAC名 |
(7S)-2-amino-7-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h3-4,6,11,15-16H,2H2,1H3,(H4,10,12,13,14,17)/t3-,4-,6-/m0/s1 |
InChIキー |
UUJCZDAMSPXYEU-FKZODXBYSA-N |
異性体SMILES |
C[C@@H]([C@@H]([C@@H]1CNC2=C(N1)NC(=NC2=O)N)O)O |
SMILES |
CC(C(C1CNC2=C(N1)N=C(NC2=O)N)O)O |
正規SMILES |
CC(C(C1CNC2=C(N1)NC(=NC2=O)N)O)O |
同義語 |
2-amino-4-hydroxy-7-(dihydroxypropyl)-5,6,7,8-tetrahydrobiopterin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



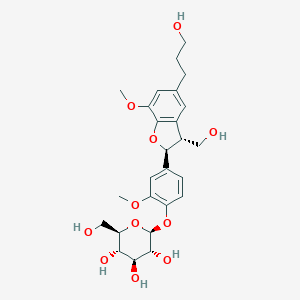

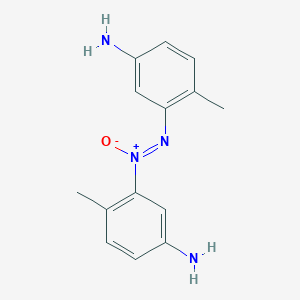

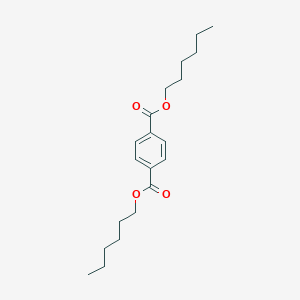

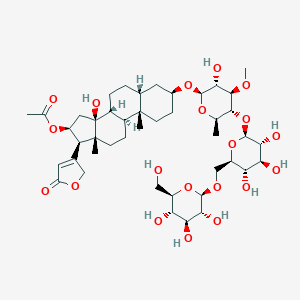
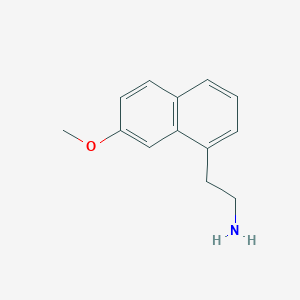
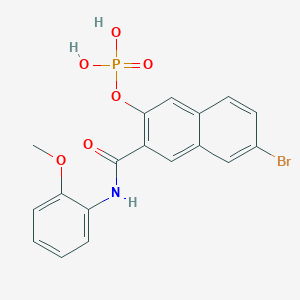
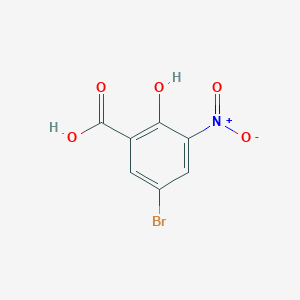

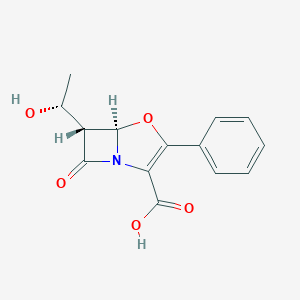
![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)
